REACTION_CXSMILES
|
[N:1]([CH2:4][CH:5]1[CH2:8][CH:7]([C:9]([O:11]CC2C=CC=CC=2)=[O:10])[CH2:6]1)=[N+]=[N-]>[Pd].CO>[NH2:1][CH2:4][CH:5]1[CH2:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6]1
|
Name
|
benzyl 3-(azidomethyl)cyclobutanecarboxylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1CC(C1)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for about 4 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was sparged with hydrogen
|
Type
|
TEMPERATURE
|
Details
|
an atmosphere of hydrogen was maintained via a balloon
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1CC(C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |